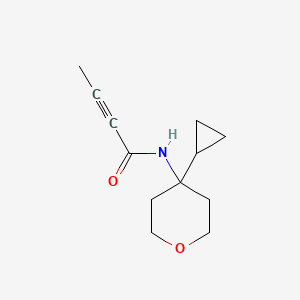

N-(4-Cyclopropyloxan-4-yl)but-2-ynamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

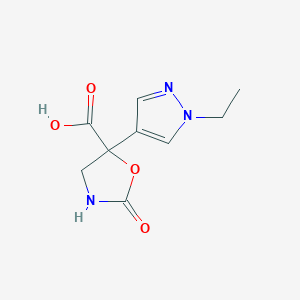

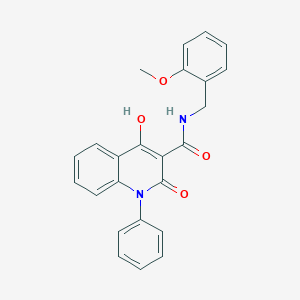

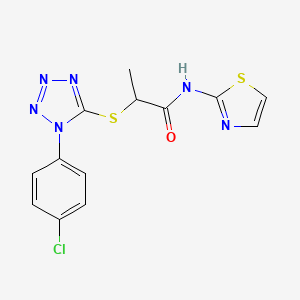

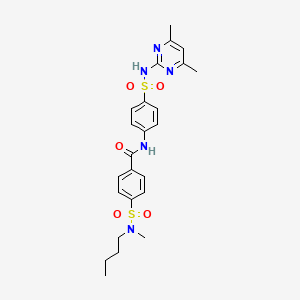

Molecular Structure Analysis

The molecular structure of N-(4-Cyclopropyloxan-4-yl)but-2-ynamide can be visualized using X-ray diffraction studies. Compound 1 adopts a linear shape, while compound 2 is L-shaped. The crystal structures reveal specific intermolecular interactions, such as C–H…O and N–H…O hydrogen bonds .

Applications De Recherche Scientifique

Synthesis of Highly Substituted Indolines and Indoles

Ynamides can react with conjugated enynes in intramolecular [4 + 2] cycloadditions, leading to substituted indolines, which can be further oxidized to produce corresponding indoles. These compounds are constructed using derivatives of 3-butynylamine via Sonogashira coupling and copper-catalyzed N-alkynylation, indicating the versatility of ynamides for creating complex molecular structures (Dunetz & Danheiser, 2005).

Formation of Highly Substituted 2-Amido-Furans

Another application involves Rh(II)-catalyzed cyclopropenations of ynamides, producing highly substituted 2-amido-furans. This method represents a [3 + 2] cycloaddition, showing ynamides' capacity to engage in complex cycloaddition reactions to generate functionalized molecules (Li & Hsung, 2009).

Ring Forming Transformations

Ynamides serve as versatile synthetic building blocks for ring-forming transformations, contributing significantly to the rapid assembly of cyclic and polycyclic structures. Their reactions lead directly to nitrogen-containing products, providing access to motifs found in natural products and molecules of medicinal interest. This highlights ynamides' importance in synthesizing complex molecular structures efficiently (Wang et al., 2014).

Lewis Acid Catalyzed Annulations

Donor-acceptor cyclopropanes and ynamides undergo Sc(OTf)3-catalyzed (3 + 2)-annulation, leading to cyclopentene sulfonamides. This process exemplifies ynamides' role in constructing five-membered rings with high diastereoselectivity, showcasing their utility in precise synthetic applications (Mackay et al., 2014).

Catalytic Arene-Ynamide Cyclization

Ynamides facilitate the synthesis of azepino[4,5-b]indoles and β-carbolines via catalytic cyclizations. This method leverages the electronic bias imposed by the nitrogen atom, demonstrating ynamides' capacity for regioselective transformations and their contribution to synthesizing valuable nitrogen heterocycles (Li et al., 2017).

Propriétés

IUPAC Name |

N-(4-cyclopropyloxan-4-yl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-11(14)13-12(10-4-5-10)6-8-15-9-7-12/h10H,4-9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOODPTRUINLQDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1(CCOCC1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730708.png)

![Tert-butyl 3-[(3-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2730712.png)

![5-Fluoro-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2730713.png)

![8-(2-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2730714.png)

![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)

![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2730728.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2730729.png)